![molecular formula C11H9BrN2O3 B4851927 2-(2-bromophenoxy)-N-3-isoxazolylacetamide](/img/structure/B4851927.png)
2-(2-bromophenoxy)-N-3-isoxazolylacetamide
Overview
Description
2-(2-bromophenoxy)-N-3-isoxazolylacetamide, also known as A-438079, is a potent and selective antagonist of the P2X7 receptor. This receptor is a member of the purinergic receptor family and is involved in various physiological and pathological processes. The P2X7 receptor is widely expressed in the central nervous system, immune system, and other tissues, and has been implicated in the pathogenesis of various diseases, including chronic pain, inflammation, and cancer.
Mechanism of Action
2-(2-bromophenoxy)-N-3-isoxazolylacetamide acts as a selective antagonist of the P2X7 receptor, which is a ligand-gated ion channel that is activated by extracellular ATP. The P2X7 receptor is involved in various physiological processes, including cell death, inflammation, and immune responses. 2-(2-bromophenoxy)-N-3-isoxazolylacetamide blocks the activation of the P2X7 receptor by ATP, thereby inhibiting downstream signaling pathways that are involved in these processes.
Biochemical and Physiological Effects:
2-(2-bromophenoxy)-N-3-isoxazolylacetamide has been shown to have several biochemical and physiological effects in various experimental models. It has been shown to reduce the release of pro-inflammatory cytokines, such as interleukin-1β and tumor necrosis factor-α, in response to ATP stimulation. 2-(2-bromophenoxy)-N-3-isoxazolylacetamide has also been shown to reduce the production of reactive oxygen species and the activation of inflammasomes, which are involved in the pathogenesis of various inflammatory diseases. In addition, 2-(2-bromophenoxy)-N-3-isoxazolylacetamide has been shown to reduce the proliferation and migration of cancer cells, as well as induce apoptosis in these cells.
Advantages and Limitations for Lab Experiments
2-(2-bromophenoxy)-N-3-isoxazolylacetamide has several advantages for use in laboratory experiments. It is a potent and selective antagonist of the P2X7 receptor, which allows for specific modulation of this receptor. 2-(2-bromophenoxy)-N-3-isoxazolylacetamide has also been extensively studied in various experimental models, which provides a wealth of information on its pharmacological and biological effects. However, there are also some limitations to the use of 2-(2-bromophenoxy)-N-3-isoxazolylacetamide in laboratory experiments. It has been shown to have some off-target effects, particularly at high concentrations, which can complicate the interpretation of experimental results. In addition, the optimal concentration and duration of 2-(2-bromophenoxy)-N-3-isoxazolylacetamide treatment may vary depending on the specific experimental model and conditions.
Future Directions
There are several future directions for research on 2-(2-bromophenoxy)-N-3-isoxazolylacetamide and its potential therapeutic applications. One area of interest is the development of more potent and selective P2X7 receptor antagonists, which may have improved efficacy and safety profiles. Another area of interest is the investigation of the role of the P2X7 receptor in various diseases, such as cancer and neurodegenerative diseases, and the potential therapeutic benefits of targeting this receptor. Finally, the development of novel drug delivery systems for 2-(2-bromophenoxy)-N-3-isoxazolylacetamide and other P2X7 receptor antagonists may improve their clinical utility and reduce potential side effects.
Scientific Research Applications
2-(2-bromophenoxy)-N-3-isoxazolylacetamide has been extensively studied in various scientific research applications, particularly in the field of neuroscience. It has been shown to have potent analgesic effects in animal models of chronic pain, such as neuropathic pain and inflammatory pain. 2-(2-bromophenoxy)-N-3-isoxazolylacetamide has also been shown to have anti-inflammatory effects in animal models of inflammation, including arthritis and colitis. In addition, 2-(2-bromophenoxy)-N-3-isoxazolylacetamide has been studied in the context of cancer, where it has been shown to have anti-tumor effects in various cancer cell lines.
properties
IUPAC Name |
2-(2-bromophenoxy)-N-(1,2-oxazol-3-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O3/c12-8-3-1-2-4-9(8)16-7-11(15)13-10-5-6-17-14-10/h1-6H,7H2,(H,13,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHMRSYAKTKONCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)OCC(=O)NC2=NOC=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.10 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-bromophenoxy)-N-(1,2-oxazol-3-yl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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